molecular formula C11H12N2 B031641 3,5-Dimethyl-1-phenyl-1H-pyrazole CAS No. 1131-16-4

3,5-Dimethyl-1-phenyl-1H-pyrazole

Cat. No. B031641
CAS RN: 1131-16-4
M. Wt: 172.23 g/mol
InChI Key: ULPMPUPEFBDQQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole and related derivatives often involves the reaction of dimethyl pyrazole with phenyl propane under phase transfer catalysis and ultrasonic irradiation conditions, showing the influence of various factors such as agitation speed, amount of sodium hydroxide, and temperature on the reaction kinetics (Wang, M.-L., Brahmayya, M., & Hsieh, Y.-M., 2015). Furthermore, different methodologies, including the Knoevenagel condensation followed by cyclization with hydrazine, have been developed to optimize the synthetic route for industrial production, achieving significant total yields (Liu, X., Xu, S., & Xiong, Y., 2017).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole derivatives has been extensively studied, revealing key insights into their conformational and tautomeric behaviors. These studies include density functional theory (DFT) calculations to predict molecular orbitals, dipole moments, and electron distribution, as well as X-ray crystallography to elucidate the crystal and molecular structures (Ibnaouf, K. H., Hussein, R. K., El-Khair, H. M., & Elzupir, A. O., 2019). These analyses help in understanding the effects of different substituents on the properties of the molecule.

Chemical Reactions and Properties

3,5-Dimethyl-1-phenyl-1H-pyrazole participates in a variety of chemical reactions, forming complex structures through reactions such as Claisen condensation and cyclization with hydrazine. These reactions are pivotal for creating biologically active compounds and facilitating the synthesis of derivatives with potential applications in various fields (Liu, X., Xu, S., & Xiong, Y., 2017).

Physical Properties Analysis

The physical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole derivatives, such as melting points and solubility, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, which is crucial for their application in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole, including its reactivity and stability, are influenced by its functional groups and molecular framework. Studies have shown that the presence of dimethyl and phenyl groups contributes to its unique chemical behavior, facilitating its use in synthesizing complex organic compounds (Wang, M.-L., Brahmayya, M., & Hsieh, Y.-M., 2015).

Scientific Research Applications

  • Biological Importance and Therapeutic Applications : A study on a derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighted its biological significance and potential therapeutic applications (Viveka et al., 2016).

  • Catalysis in Organic Reactions : Pyrazole-tethered phosphine ligands have been shown to be effective catalysts in Stille, Kumada, and Hiyama cross-coupling reactions when combined with Pd(0) (Pal et al., 2010).

  • Anticancer Properties : New substituted pyrazoles exhibit anticancer activity, which can be fine-tuned by modifying the substituents, making them potential candidates for cancer treatment (Bustos et al., 2018).

  • Generation of Asymmetric Imines and Mixed Metal Polynuclear Complexes : Synthetic methodologies for 4-phenyl-1H-pyrazoles with formyl or hydroxymethyl groups have been developed, which could lead to new asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

  • Antioxidant Activity : Sulfur- or selenium-containing 4-(arylchalcogenyl)-1H-pyrazoles have demonstrated antioxidant activity and reduced oxidative damage in mouse brain and plasma, suggesting potential pharmacological properties (Oliveira et al., 2020).

  • Study of Molecular and Electronic Structure : Research on the energy gap between various substituted 1H-pyrazoles has provided insights into their molecular and electronic structures, useful in understanding proton transfer mechanisms (Ibnaouf et al., 2019).

  • Catalytic Applications : Palladium(II) complexes with new hybrid pyrazole ligands have shown promise for applications in catalysis, particularly in catalysis-based materials (Guerrero et al., 2008).

  • Tautomerism Studies : The tautomerism of various pyrazole compounds in different media has been a subject of study, providing insights into their chemical behavior (Katritzky & Maine, 1964).

  • Antimalarial and Anticancer Agents : Platinum(II) and palladium(II) complexes with pyrazole-based ligands have shown significant cytotoxic activity against lung and breast cancer cell lines and potential antimalarial properties (Quirante et al., 2011).

  • Facilitation of Chemical Synthesis : Novel synthetic routes for specific pyrazole derivatives under unique conditions have been developed, contributing to the field of chemical synthesis (Wang et al., 2015).

Safety And Hazards

While handling 3,5-Dimethyl-1-phenyl-1H-pyrazole, it is advised to avoid contact with skin and eyes, and to avoid ingestion and inhalation . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPMPUPEFBDQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061546
Record name 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-phenyl-1H-pyrazole

CAS RN

1131-16-4, 10250-58-5
Record name 3,5-Dimethyl-1-phenylpyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphenylpyrazole
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Record name 1,3-dimethyl-5-phenylpyrazole
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Record name 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
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Record name 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
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Record name 3,5-dimethyl-1-phenyl-1H-pyrazole
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Record name DIMETHYLPHENYLPYRAZOLE
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Synthesis routes and methods I

Procedure details

Operating protocol A (110° C., 54 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 192 mg of 3,5-dimethylpyrazole (2 mmoles) and 1.2 ml of DMF. The degree of transformation and selectivity for 5-dimethyl-1-phenyl-1H-pyrazole were 100%.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
[Compound]
Name
5-dimethyl-1-phenyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Operating protocol A (110° C., 24 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 192 mg of 3,5-dimethylpyrazole (2 mmoles) and 1.2 ml of DMF.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
OS Attaryan, VI Rstakyan… - Russian Journal of …, 2012 - researchgate.net
Reactions of 3, 5-dimethyl-1-phenyl-1H-pyrazole with various electrophilic reagents were studied. Electrophilic attack occurred regioselectively at the C4 atom in the pyrazole ring. …
Number of citations: 4 www.researchgate.net
D Srikrishna, PK Dubey - J Chem Pharm Res, 2017 - researchgate.net
3-Acetyl-2H-chromen-2-ones (1) when treated with phenylhydrazine in acetic acid gave 3-(1-(2-phenylhydrazono) ethyl)-2H-chromen-2-one (2) which on Vilsmeier-Haack formylation …
Number of citations: 4 www.researchgate.net
GR Anpilogova, LA Baeva, RM Nugumanov - Russian Journal of General …, 2023 - Springer
Palladium(II) extraction from nitric acid solutions with the complex-forming reagent 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole, was studied using chloroform as a …
Number of citations: 0 link.springer.com
AO Al-Youbi, AM Asiri, HM Faidallah, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C12H12N2O, the five- and six-membered rings form a dihedral angle of 68.41 (16). The aldehyde group is nearly coplanar with the pyrazole ring [C—C—C—O …
Number of citations: 11 scripts.iucr.org
D Hartwig de Oliveira, FSS Sousa… - Canadian Journal of …, 2020 - cdnsciencepub.com
Pyrazoles represent a significant class of heterocyclic compounds that exhibit pharmacological properties. The present study aimed to investigate the antioxidant potential of pyrazol …
Number of citations: 7 cdnsciencepub.com
HTY Fahmy, SAF Rostom… - Archiv der Pharmazie: An …, 2002 - Wiley Online Library
The synthesis of three categories of compounds containing the 1H‐pyrazole ring linked to some dihydrothiazoles, thiazolidinones, and thiazolo[4, 5‐d]pyrimidines through different …
Number of citations: 83 onlinelibrary.wiley.com
VI Rstakyan, AA Saakyan, HS Attaryan… - Russian Journal of …, 2015 - researchgate.net
It is known that chloromethylation of 1, 3, 5-trimethyl-1H-pyrazole with paraformaldehyde in the presence of concentrated HCl is competed by formation of methane-4, 4'-diylbis (1, 3, 5-…
Number of citations: 5 www.researchgate.net
CS Reddy, MV Devi, GR Kumar, LS Rao, A Nagaraj - 2011 - nopr.niscpr.res.in
New series of 4-(aryl/hetaryl)-6-(3,5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinamine 5a-j has been prepared and confirmed by IR, NMR, MS and elemental analyses. All the …
Number of citations: 8 nopr.niscpr.res.in
CS Reddy, MV Devi, M Sunitha… - Chemical and …, 2010 - jstage.jst.go.jp
A new series of linked heterocyclics, 3-[4-(4-chlorophenyl)-6-(3, 5-dimethyl-1-phenyl-1H-4-pyrazolyl)-2-pyrimidinyl]-2-(aryl/heteryl)-1, 3-thiazolan-4-ones (6a—j), has been synthesized …
Number of citations: 16 www.jstage.jst.go.jp
LA Baeva, RR Gataullin - Russian Journal of Organic Chemistry, 2021 - Springer
3-[(Alkylsulfanyl)methyl]pentane-2,4-diones reacted with phenylhydrazine in the presence of zinc chloride to give the expected products, 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-…
Number of citations: 3 link.springer.com

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